3-Bromo-2'-methylbenzophenone CAS number and properties
3-Bromo-2'-methylbenzophenone CAS number and properties
An In-depth Technical Guide to 3-Bromo-2'-methylbenzophenone: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2'-methylbenzophenone, a substituted diaryl ketone of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, explore robust synthetic methodologies, discuss its spectroscopic signature, and evaluate its potential as a strategic intermediate in the development of novel chemical entities.
Introduction: The Strategic Value of a Functionalized Benzophenone Scaffold
The benzophenone moiety is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] 3-Bromo-2'-methylbenzophenone emerges as a particularly valuable building block. Its structure combines the core benzophenone framework with two key functional elements: a bromine atom and a methyl group on separate phenyl rings.
The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and intramolecular cyclizations to construct complex heterocyclic systems.[2] The ortho-methyl group on the second ring introduces steric and electronic modifications that can be crucial for modulating the pharmacological activity or material properties of derivative compounds. This guide aims to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Structural Characteristics
A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development. Key identifying information for 3-Bromo-2'-methylbenzophenone is summarized below.
| Property | Value | Source |
| CAS Number | 854020-89-6 | [3][4] |
| Molecular Formula | C₁₄H₁₁BrO | [3][4] |
| Molecular Weight | 275.14 g/mol | [3] |
| IUPAC Name | (3-bromophenyl)(2-methylphenyl)methanone | [5] |
| Synonyms | 3-Bromo-2'-methylbenzophenone | [3][4] |
| InChI Key | YALAPASTOMTKIH-UHFFFAOYSA-N | [5] |
| SMILES | O=C(C1=CC=CC=C1C)C2=CC=CC(Br)=C2 | [3] |
| Purity (Typical) | ≥97% |
While specific experimental data for properties like melting and boiling points are not consistently reported in public literature, its structure as a solid aromatic ketone suggests it is likely a crystalline solid at room temperature with low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (THF).
Synthetic Methodologies: A Scientist's Approach
The synthesis of 3-Bromo-2'-methylbenzophenone can be approached through several established routes common in organic synthesis. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We present two robust and logical synthetic strategies below.
Strategy 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a direct and powerful method for forming the central ketone C-C bond. The causality behind this choice lies in its efficiency for acylating electron-rich aromatic rings. The reaction involves the acylation of toluene (2-methylbenzene) with 3-bromobenzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous toluene (serving as both reactant and solvent).
-
Catalyst Addition: Cool the flask in an ice bath (0 °C) and slowly add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) portion-wise to the stirred toluene.
-
Acylating Agent Addition: Prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous toluene. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the phases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.[6]
Strategy 2: Suzuki-Miyaura Cross-Coupling
For a more modern and often milder approach, the Suzuki-Miyaura cross-coupling offers an excellent alternative. This palladium-catalyzed reaction forms the key C-C bond by coupling an organoboron compound with an organohalide. This method is chosen for its high functional group tolerance and generally high yields. Here, we propose the coupling of 2-methylphenylboronic acid with 3-bromobenzoyl chloride.[7]
Experimental Protocol:
-
Setup: To a round-bottom flask, add 2-methylphenylboronic acid (1.0 eq), potassium carbonate (K₂CO₃, ~2.0 eq) as the base, and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).[7]
-
Reactant Addition: While stirring vigorously, add 3-bromobenzoyl chloride (1.1 eq) to the reaction mixture at room temperature.[7]
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.[7]
-
Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final product.[7]
Spectroscopic Characterization Profile
Detailed spectroscopic analysis is essential for structural confirmation. While a public repository of spectra specifically for 3-Bromo-2'-methylbenzophenone is limited, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 3-methylbenzophenone.[8]
Sample Preparation Protocol for NMR & IR:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube for analysis.[8]
-
IR Spectroscopy: Prepare a thin film of the sample on a salt plate (NaCl or KBr) or acquire the spectrum from a KBr pellet containing a small amount of the compound.[8]
Predicted Spectroscopic Data:
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Multiplet | δ 7.2 - 7.8 ppm | Aromatic Protons (Ar-H) |
| Singlet | δ ~2.4 ppm | Methyl Protons (-CH₃) | |
| ¹³C NMR | Singlet | δ ~196 ppm | Carbonyl Carbon (C=O) |
| Multiple Signals | δ 120 - 140 ppm | Aromatic Carbons (Ar-C) | |
| Singlet | δ ~21 ppm | Methyl Carbon (-CH₃) | |
| IR | Strong | ~1660 cm⁻¹ | C=O Carbonyl Stretch |
| Medium | ~3060 cm⁻¹ | Aromatic C-H Stretch | |
| Weak | ~2920 cm⁻¹ | Aliphatic C-H Stretch (Methyl) | |
| Strong | ~700-800 cm⁻¹ | C-Br Stretch / Ar-H Bending |
Applications in Drug Discovery and Chemical Synthesis
3-Bromo-2'-methylbenzophenone is not typically an end-product but rather a strategic intermediate. Its true value lies in its potential for elaboration into more complex, high-value molecules.
-
Scaffold for Bioactive Molecules: The benzophenone core is a known pharmacophore.[1] The bromine atom provides a reactive site for introducing further diversity, which is a cornerstone of modern drug discovery. For instance, nucleophilic substitution or coupling reactions at the bromo-position can be used to append various amine, ether, or carbon-based side chains to explore structure-activity relationships (SAR).[1]
-
Precursor to Fused Heterocycles: The strategic placement of the bromine atom makes this compound an ideal precursor for intramolecular cyclization reactions to form fused ring systems. For example, reaction with a thiol followed by intramolecular nucleophilic aromatic substitution could yield thioxanthenone derivatives, a class of compounds with known antitumor properties.[2] Similarly, palladium-catalyzed intramolecular C-O bond formation could be used to construct dibenzofuran scaffolds, which are present in many bioactive molecules.[2]
-
Intermediate for Agrochemicals and Materials: Beyond pharmaceuticals, substituted benzophenones are used in the synthesis of pesticides and as photoinitiators in polymer chemistry.[1][9] The specific substitution pattern of 3-Bromo-2'-methylbenzophenone could be leveraged to fine-tune UV absorption properties or biological activity in these fields.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Bromo-2'-methylbenzophenone is essential. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds like 3-bromobenzophenone provides a strong basis for safe handling protocols.[10][11]
-
Hazard Classification: Expected to be classified as a skin, eye, and respiratory tract irritant.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
3-Bromo-2'-methylbenzophenone (CAS No. 854020-89-6) is a well-defined chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its combination of the privileged benzophenone scaffold and a synthetically versatile bromine handle makes it an attractive starting point for the creation of diverse and complex molecular architectures. By understanding its fundamental properties and employing robust synthetic strategies such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, scientists can effectively leverage this compound to advance their research and development objectives.
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PubChem. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743. National Institutes of Health. [Link]
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PubChem. 3-Bromo-2-methylfuran | C5H5BrO | CID 641484. National Institutes of Health. [Link]
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